Cas no 265108-36-9 (4,4-Difluorocyclohexanecarbaldehyde)

4,4-Difluorocyclohexanecarbaldehyde 化学的及び物理的性質
名前と識別子
-
- 4,4-Difluoro cyclohexanecarboxaldehyde
- 4,4-difluorocyclohexane-1-carbaldehyde
- 4,4-Difluoro-cyclohexanecarbaldehyde
- Cyclohexanecarboxaldehyde,4,4-difluoro-
- 4,4-Difluorocyclohexanecarbaldehyde
- 4,4-difluorocyclohexanecarboaldehyde
- CYCLOHEXANECARBOXALDEHYDE,4,4-DIFLUORO
- 4,4-DifluoroCyclohexanecarboxaldehyde
- CYCLOHEXANECARBOXALDEHYDE, 4,4-DIFLUORO-
- C7H10F2O
- PubChem2084
- DNSDOTKSZMHDOR-UHFFFAOYSA-N
- BBL101607
- STL555403
- 2377AB
- 4,4-difluoro-cyclohexanecarboxaldehyde
- AB50192
- 4,4-Difluorocyclohexane-1-carboxal
- AMY6037
- 4,4-Difluorocyclohexane-1-carboxaldehyd
- Cyclohexanecarboxaldehyde, 4,4-difluoro- (9CI)
-
- MDL: MFCD09263468
- インチ: 1S/C7H10F2O/c8-7(9)3-1-6(5-10)2-4-7/h5-6H,1-4H2
- InChIKey: DNSDOTKSZMHDOR-UHFFFAOYSA-N
- SMILES: FC1(C([H])([H])C([H])([H])C([H])(C([H])=O)C([H])([H])C1([H])[H])F
計算された属性
- 精确分子量: 148.07000
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 1
- 複雑さ: 124
- トポロジー分子極性表面積: 17.1
- XLogP3: 1.6
じっけんとくせい
- PSA: 17.07000
- LogP: 2.01080
4,4-Difluorocyclohexanecarbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD7875831-5g |
4,4-Difluorocyclohexanecarbaldehyde |
265108-36-9 | 95% | 5g |
RMB 3532.80 | 2025-02-20 | |
Enamine | EN300-368214-1.0g |
4,4-difluorocyclohexane-1-carbaldehyde |
265108-36-9 | 95% | 1g |
$0.0 | 2023-06-07 | |
eNovation Chemicals LLC | Y0985050-5g |
4,4-Difluorocyclohexanecarbaldehyde |
265108-36-9 | 95% | 5g |
$670 | 2024-08-02 | |
TRC | D526223-100mg |
4,4-Difluorocyclohexanecarbaldehyde |
265108-36-9 | 100mg |
$ 95.00 | 2022-06-05 | ||
eNovation Chemicals LLC | Y1098000-10G |
4,4-difluorocyclohexanecarbaldehyde |
265108-36-9 | 97% | 10g |
$370 | 2024-07-21 | |
Fluorochem | 217660-5g |
4,4-Difluoro cyclohexanecarboxaldehyde |
265108-36-9 | 95% | 5g |
£540.00 | 2022-03-01 | |
eNovation Chemicals LLC | K05996-5g |
4,4-difluoro Cyclohexanecarboxaldehyde |
265108-36-9 | >95% | 5g |
$965 | 2024-05-25 | |
abcr | AB200725-250 mg |
4,4-Difluoro-cyclohexanecarboxaldehyde; . |
265108-36-9 | 250MG |
€178.60 | 2022-03-04 | ||
Chemenu | CM129625-5g |
4,4-difluorocyclohexane-1-carbaldehyde |
265108-36-9 | 95% | 5g |
$636 | 2021-08-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD122696-100mg |
4,4-Difluorocyclohexanecarbaldehyde |
265108-36-9 | 95% | 100mg |
¥414.0 | 2022-03-01 |
4,4-Difluorocyclohexanecarbaldehyde 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
4,4-Difluorocyclohexanecarbaldehydeに関する追加情報
4,4-Difluorocyclohexanecarbaldehyde (CAS No. 265108-36-9): A Versatile Building Block in Medicinal Chemistry and Functional Material Development
4,4-Difluorocyclohexanecarbaldehyde, with the systematic chemical name 4,4-Difluorocyclohexanecarbaldehyde and the CAS Registry Number 265108-36-9, represents a unique class of fluorinated cyclic ketones that have garnered significant attention in both academic and industrial research. This compound is characterized by its six-membered cyclohexane ring substituted with two fluorine atoms at the 4-position and a formyl group (CHO) at the 1-position. The presence of fluorine atoms introduces unique electronic and steric properties, while the aldehyde functionality provides reactivity for further functionalization. Recent advances in synthetic chemistry and materials science have highlighted its potential as a key intermediate in the development of pharmaceuticals, bioactive molecules, and advanced functional materials.
As a fluorinated derivative, 4,4-Difluorocyclohexanecarbaldehyde exhibits distinct physicochemical properties compared to its non-fluorinated counterparts. The introduction of fluorine atoms significantly enhances the compound’s hydrophobicity and metabolic stability, which are critical factors in drug design. Fluorine substitution also modulates the compound’s electronic distribution, influencing its reactivity and compatibility with various synthetic pathways. These properties make 4,4-Difluorocyclodecanecarbaldehyde a promising candidate for applications in medicinal chemistry, where precise control over molecular interactions is essential.
Recent studies have demonstrated the utility of 4,4-Difluorocyclohexanecarbaldehyde in the synthesis of complex heterocyclic compounds. For instance, a 2023 publication in Journal of Medicinal Chemistry reported its use as a starting material for the preparation of fluorinated pyrrolidines and piperidines, which are structural motifs commonly found in pharmaceutical agents. The aldehyde functionality allows for selective transformations, such as nucleophilic addition reactions, enabling the construction of diverse molecular architectures. This versatility has positioned 4,4-Difluorocyclohexanecarbaldehyde as a valuable scaffold for the development of novel therapeutics targeting diseases such as cancer and neurodegenerative disorders.
One of the most notable applications of 4,4-Difluorocyclohexanecarbaldehyde lies in its role as a precursor for fluorinated materials with tunable properties. In the field of functional materials, researchers have explored its potential in the synthesis of fluorinated polymers and coatings. A 2024 study published in Advanced Materials highlighted the use of 4,4-Difluorocyclohexanecarbaldehyde as a building block for creating fluorinated polyurethanes with enhanced thermal stability and mechanical strength. These materials find applications in aerospace engineering, biomedical devices, and high-performance coatings, where resistance to environmental degradation is critical.
From a synthetic perspective, the preparation of 4,4-Difluorocyclohexanecarbaldehyde has been optimized through various methodologies. Traditional approaches involve the fluorination of cyclohexanecarbaldehyde, while more recent strategies employ catalytic fluorination techniques to achieve higher selectivity. A 2023 breakthrough in Organic Letters described the use of a chiral catalyst to selectively introduce fluorine atoms at the 4-position, enabling the synthesis of enantiomerically pure derivatives. This development has significant implications for the pharmaceutical industry, where stereochemical control is crucial for drug efficacy and safety.
Another area of growing interest is the application of 4,4-Difluorocyclohexanecarbaldehyde in the design of bioactive molecules. Its fluorinated ring system has been shown to interact favorably with biological targets, such as membrane receptors and enzyme active sites. For example, a 2024 study in ACS Medicinal Chemistry Letters reported the use of 4,4-Difluorocyclohexanecarbaldehyde as a core structure in the development of a novel class of kinase inhibitors. The fluorine atoms were found to enhance the binding affinity of the molecules to their target proteins, leading to improved inhibitory activity and reduced off-target effects.
From an environmental and sustainability standpoint, the use of 4,4-Difluorocyclohexanecarbaldehyde is also being evaluated for its potential in green chemistry applications. Researchers are exploring methods to synthesize this compound using atom-efficient protocols and renewable feedstocks. A 2023 study in Green Chemistry demonstrated the feasibility of producing 4,4-Difluorocyclohexanecarbaldehyde from biomass-derived precursors, reducing reliance on fossil fuel-based raw materials. This approach aligns with the growing demand for sustainable chemical processes in the pharmaceutical and materials industries.
Despite its promising applications, the development of 4,4-Difluorocyclohexanecarbaldehyde is not without challenges. The synthesis of fluorinated compounds often requires stringent reaction conditions and specialized reagents, which can increase production costs. Additionally, the potential for environmental impact due to fluorinated compounds has led to regulatory scrutiny in some regions. Researchers are actively addressing these issues through the design of more efficient synthetic routes and the exploration of alternative fluorination strategies that minimize ecological risks.
Looking ahead, the future of 4,4-Difluorocyclohexanecarbaldehyde is likely to be shaped by advancements in computational chemistry and machine learning. These tools are being used to predict the reactivity and properties of fluorinated compounds, enabling the rational design of new molecules with desired functionalities. A 2024 review in Nature Chemical Biology emphasized the role of computational modeling in optimizing the use of 4,4-Difluorocyclohexanecarbaldehyde for drug discovery, highlighting the potential for accelerated development of therapeutics with improved pharmacokinetic profiles.
In conclusion, 4,4-Difluorocyclohexanecarbaldehyde (CAS No. 265108-36-9) stands as a critical compound in modern chemical research. Its unique combination of fluorinated and aldehyde functionalities has enabled its application in diverse fields, from pharmaceutical development to advanced materials science. As synthetic methods continue to evolve and sustainability becomes an increasingly important consideration, the role of 4,4-Difluorocyclohexanecarbaldehyde is expected to expand further, driving innovation in both academic and industrial settings.
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